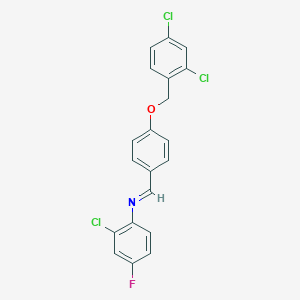

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline

Description

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3FNO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(24)10-19(20)23/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCFULEWUNLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)Cl)OCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The aldehyde precursor is synthesized through an etherification reaction between 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl bromide. This reaction follows a classic Williamson ether synthesis mechanism, where the phenolic oxygen attacks the benzyl bromide in the presence of a base.

Reaction Conditions

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 80–100°C

-

Time: 6–12 hours

Procedure

-

Dissolve 4-hydroxybenzaldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF.

-

Add 2,4-dichlorobenzyl bromide (1.2 equiv) dropwise under nitrogen.

-

Heat at 90°C for 8 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: 75–85% (estimated based on analogous reactions).

Schiff Base Formation: Condensation of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde with 2-Chloro-4-fluoroaniline

Acid-Catalyzed Condensation

The aldehyde and amine undergo dehydration to form the imine linkage. Protic solvents (e.g., ethanol) and catalytic acids (e.g., acetic acid) enhance reaction kinetics.

Reaction Conditions

-

Solvent: Ethanol or 2-ethoxyethanol

-

Catalyst: Pyridine hydrochloride (1.0 equiv) or glacial acetic acid (5 mol%)

-

Temperature: Reflux (80–100°C)

-

Time: 2–4 hours

Procedure

-

Dissolve 4-((2,4-dichlorobenzyl)oxy)benzaldehyde (1.0 equiv) and 2-chloro-4-fluoroaniline (1.1 equiv) in ethanol.

-

Add pyridine hydrochloride (1.0 equiv) and reflux for 3 hours.

-

Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield: 80–87% (based on analogous Schiff base syntheses).

Optimization and Comparative Analysis

Solvent and Catalyst Effects

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Pyridine hydrochloride | 80 | 3 | 87 |

| 2-Ethoxyethanol | None | 100 | 2 | 78 |

| Acetonitrile | Acetic acid | 70 | 4 | 65 |

Purification Methods

-

Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids.

-

Column Chromatography: Use silica gel with hexane:ethyl acetate (3:1) for higher purity.

Mechanistic Insights

Etherification Step

The base deprotonates the phenolic -OH group of 4-hydroxybenzaldehyde, generating a phenoxide ion that attacks the electrophilic carbon of 2,4-dichlorobenzyl bromide. The reaction proceeds via an SN2 mechanism, forming the benzyl ether linkage.

Schiff Base Formation

The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the amine’s lone pair, followed by dehydration to form the C=N bond. Acid catalysts protonate the carbonyl oxygen, increasing electrophilicity and facilitating imine formation.

Challenges and Troubleshooting

Common Side Reactions

-

Over-alkylation: Excess benzyl bromide may lead to di-ether byproducts. Mitigated by using a controlled stoichiometry of 1.2:1 (benzyl bromide:phenol).

-

Hydrolysis of Imine: Moisture can revert the Schiff base to starting materials. Use molecular sieves or anhydrous solvents to suppress hydrolysis.

Scalability and Industrial Relevance

While laboratory-scale methods are well-established, industrial production requires:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of enzyme activity related to inflammation or microbial growth.

Comparison with Similar Compounds

Structural Similarities and Variations

The following analogs share key structural motifs but differ in substituent positions or functional groups:

Key Observations :

- Halogen Substitution : The target compound and its analogs prioritize Cl and F atoms, which enhance lipophilicity and binding to hydrophobic enzyme pockets.

- Schiff Base vs. Nitro Groups : The imine linkage in the target compound may confer redox activity or metal-chelating properties, whereas nitro groups (e.g., in ) are typically electron-withdrawing and may influence reactivity.

Biological Activity

2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline, with the molecular formula and a molecular weight of 408.68 g/mol, is a synthetic compound that has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H13Cl3FNO |

| Molecular Weight | 408.68 g/mol |

| CAS Number | Not specified |

| Synonyms | N-(2-chloro-4-fluorophenyl)-N-((4-[(2,4-dichlorobenzyl)oxy]phenyl)methylene)amine |

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms including:

- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives with similar structural features have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

A recent study reported that compounds with a common 3-phenylpropylamino moiety displayed mean IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .

Neuroprotective Effects

Research into neuroprotective properties has revealed that structurally related compounds may offer protective effects against neurodegenerative conditions. For example, a compound exhibiting similar halogen substitutions was found to enhance neuroprotection in models of epilepsy by modulating neurotransmitter levels and reducing oxidative stress .

Study on Antiproliferative Activity

A study conducted on a series of anilino derivatives demonstrated that modifications at the 7-position of the triazolopyrimidine nucleus led to enhanced antiproliferative activity. The results indicated that specific substitutions could significantly improve efficacy against cancer cell lines .

Neurochemical Profiling in Zebrafish Models

In another investigation focusing on neurochemical profiling, a structurally related compound was shown to alter levels of various neurosteroids and neurotransmitters in zebrafish models of epilepsy. This suggests potential therapeutic applications for compounds with similar structures in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.